molecular formula C11H15N3O3 B5727356 3-amino-3-(hydroxyimino)-N-(2-phenoxyethyl)propanamide

3-amino-3-(hydroxyimino)-N-(2-phenoxyethyl)propanamide

Cat. No. B5727356
M. Wt: 237.25 g/mol
InChI Key: JPXGWPGBVJTBLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-3-(hydroxyimino)-N-(2-phenoxyethyl)propanamide, also known as CGP 3466B, is a small molecule drug that has been studied for its neuroprotective properties. It was originally developed as a potential treatment for Parkinson's disease, but has since been investigated for its potential in treating other neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of 3-amino-3-(hydroxyimino)-N-(2-phenoxyethyl)propanamide 3466B is not fully understood, but it is believed to act as a mitochondrial permeability transition pore (mPTP) inhibitor. The mPTP is a channel in the mitochondrial membrane that plays a role in cell death, and inhibiting this channel has been shown to have neuroprotective effects.
Biochemical and physiological effects:
3-amino-3-(hydroxyimino)-N-(2-phenoxyethyl)propanamide 3466B has been shown to have a variety of biochemical and physiological effects in preclinical studies. These include reducing oxidative stress, preserving mitochondrial function, and reducing inflammation. Additionally, 3-amino-3-(hydroxyimino)-N-(2-phenoxyethyl)propanamide 3466B has been shown to improve motor function and cognitive performance in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 3-amino-3-(hydroxyimino)-N-(2-phenoxyethyl)propanamide 3466B for lab experiments is that it has been extensively studied in preclinical models, and its neuroprotective effects have been well documented. Additionally, 3-amino-3-(hydroxyimino)-N-(2-phenoxyethyl)propanamide 3466B has a relatively low molecular weight, which makes it easier to work with in the lab. However, one limitation of 3-amino-3-(hydroxyimino)-N-(2-phenoxyethyl)propanamide 3466B is that its mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 3-amino-3-(hydroxyimino)-N-(2-phenoxyethyl)propanamide 3466B. One area of interest is investigating its potential as a treatment for other neurodegenerative diseases, such as Huntington's disease or multiple sclerosis. Additionally, further studies are needed to better understand its mechanism of action and to identify potential biomarkers that could be used to monitor its effects in clinical trials. Finally, there is a need for more clinical trials to determine the safety and efficacy of 3-amino-3-(hydroxyimino)-N-(2-phenoxyethyl)propanamide 3466B in humans.

Synthesis Methods

The synthesis of 3-amino-3-(hydroxyimino)-N-(2-phenoxyethyl)propanamide 3466B involves several steps, including the reaction of 2-phenoxyethylamine with ethyl 2-chloroacetoacetate to form ethyl 2-(2-phenoxyethyl)-3-oxobutanoate. This compound is then reacted with hydroxylamine hydrochloride to form the hydroxylamine derivative, which is then further reacted with 3-aminopropanoic acid to form 3-amino-3-(hydroxyimino)-N-(2-phenoxyethyl)propanamide 3466B.

Scientific Research Applications

3-amino-3-(hydroxyimino)-N-(2-phenoxyethyl)propanamide 3466B has been studied extensively in preclinical models of neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). In these studies, 3-amino-3-(hydroxyimino)-N-(2-phenoxyethyl)propanamide 3466B has been shown to have neuroprotective effects, including the ability to reduce neuronal death and improve motor function.

properties

IUPAC Name

(3Z)-3-amino-3-hydroxyimino-N-(2-phenoxyethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c12-10(14-16)8-11(15)13-6-7-17-9-4-2-1-3-5-9/h1-5,16H,6-8H2,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXGWPGBVJTBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCCNC(=O)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-3-(hydroxyimino)-N-(2-phenoxyethyl)propanamide

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